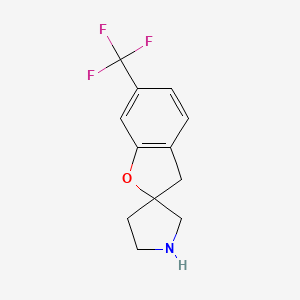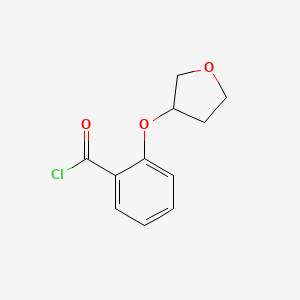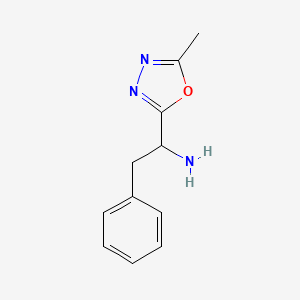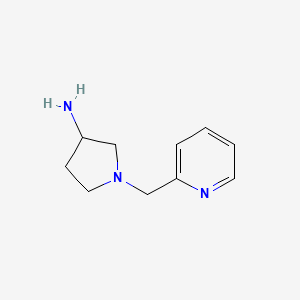
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3'-pyrrolidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) is a chemical compound with the molecular formula C12H13ClF3NO and a molar mass of 279.69 g/mol . This compound is characterized by its unique spiro structure, which includes a trifluoromethyl group attached to a benzofuran ring, fused with a pyrrolidine ring. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Spirocyclization: The final step involves the formation of the spiro structure by reacting the benzofuran derivative with a pyrrolidine precursor under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced reaction techniques.
Analyse Des Réactions Chimiques
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) can be compared with other spiro compounds, such as:
Spiro[cyclohexane-1,2’-indene]: Lacks the trifluoromethyl group, resulting in different chemical properties.
Spiro[4.5]decane-1,3-dione: A simpler spiro compound with different reactivity.
Spiro[2.4]heptane-1,3-dione: Another spiro compound with distinct structural features.
The presence of the trifluoromethyl group in 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) imparts unique chemical and physical properties, making it stand out among similar compounds.
Propriétés
Formule moléculaire |
C12H12F3NO |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
6-(trifluoromethyl)spiro[3H-1-benzofuran-2,3'-pyrrolidine] |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-2-1-8-6-11(3-4-16-7-11)17-10(8)5-9/h1-2,5,16H,3-4,6-7H2 |
Clé InChI |
WHXZZZBPZKLCFF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CC3=C(O2)C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)






![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)


